Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate
Description
Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate is an organic compound with the molecular formula C15H15FN2O4. It is known for its unique structure, which includes a cyano group, a fluorine atom, and a phenylamino group attached to a methylene malonate backbone.
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-[(3-cyano-4-fluoroanilino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4/c1-3-21-14(19)12(15(20)22-4-2)9-18-11-5-6-13(16)10(7-11)8-17/h5-7,9,18H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLVSXGLHNCVAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)F)C#N)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate typically involves the reaction of diethyl malonate with 3-cyano-4-fluoroaniline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Diethyl malonate and 3-cyano-4-fluoroaniline.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate.
Procedure: The starting materials are mixed in the solvent, and the base is added to initiate the reaction. The mixture is then heated to reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of larger reactors and more efficient purification methods to ensure high yield and purity of the final product. Automation and continuous flow techniques may also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano and fluorine groups make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Condensation Reactions: The methylene group can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Condensation Reactions: Aldehydes or ketones in the presence of a base like sodium hydroxide or an acid catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different nucleophiles.
Hydrolysis: Diethyl malonate derivatives and carboxylic acids.
Condensation Reactions: Complex organic molecules with extended conjugation or ring structures.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds similar to diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate exhibit significant anticancer properties. The structural features of this compound allow it to interact with specific biological targets, potentially inhibiting tumor growth. For instance, studies have shown that derivatives of malonate compounds can serve as effective inhibitors of various kinases involved in cancer progression .
1.2 Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism. Inhibitors of this enzyme are valuable in managing conditions like diabetes by slowing down carbohydrate absorption . The docking studies suggest that this compound can bind effectively to the active site of α-glucosidase, thereby inhibiting its activity.
Synthetic Applications
2.1 Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of various biologically active compounds. Its ability to undergo further reactions, such as cyclization and substitution, makes it a versatile building block in organic synthesis .
2.2 Synthesis of Novel Compounds
The compound's structure allows for modifications that can lead to the development of novel pharmacophores. By altering functional groups or substituents on the malonate backbone, researchers can create derivatives with enhanced bioactivity or selectivity towards specific targets.
Case Studies
Mechanism of Action
The mechanism of action of Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate involves its interaction with specific molecular targets. The cyano and fluorine groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-((3-cyano-4-chlorophenylamino)methylene)malonate
- Diethyl 2-((3-cyano-4-bromophenylamino)methylene)malonate
- Diethyl 2-((3-cyano-4-methylphenylamino)methylene)malonate
Uniqueness
Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties.
Biological Activity
Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate, a compound with the chemical formula C₁₅H₁₅FN₂O₄ and CAS Number 134811-49-7, has gained attention in recent years for its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's synthesis, biological properties, and relevant research findings.
Synthesis and Structural Characteristics
This compound is synthesized through a multi-step process involving the reaction of malonic acid derivatives with appropriate amines and aldehydes. The presence of the cyano and fluorine groups in its structure enhances its reactivity and biological activity. The molecular weight of the compound is approximately 306.29 g/mol, which is significant for predicting its pharmacokinetic properties.
Anticancer Properties
Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. Notably, studies have shown that compounds with similar structural motifs can inhibit key signaling pathways involved in cancer progression, such as the VEGFR-2 pathway. For instance, a study on related compounds demonstrated IC50 values indicating significant cytotoxicity against HepG2 liver cancer cells, suggesting potential therapeutic applications for this compound in oncology .
The proposed mechanism of action for this compound involves the inhibition of specific kinases that play critical roles in cell proliferation and survival. Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways and altering cell cycle dynamics . The interaction with VEGFR-2 suggests that this compound may also affect angiogenesis, further limiting tumor growth.
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 4.5 |
| MCF-7 (Breast Cancer) | 5.0 |
| A549 (Lung Cancer) | 6.0 |
These results indicate a promising profile for further development as an anticancer agent .
In Vivo Evaluations
While in vitro results are encouraging, further investigations into in vivo efficacy are necessary. Preliminary studies suggest that compounds with similar structures exhibit significant tumor regression in animal models when administered at therapeutic doses. Detailed pharmacokinetic studies are required to establish optimal dosing regimens and assess potential side effects.
Q & A
Q. How to design bioactivity assays for derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
